molecular formula C7H5ClO2 B1345674 5-Chloro-1,3-benzodioxole CAS No. 7228-38-8

5-Chloro-1,3-benzodioxole

Cat. No.: B1345674
CAS No.: 7228-38-8
M. Wt: 156.56 g/mol
InChI Key: ODQPZHOXLYATLC-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzodioxole: is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is a derivative of 1,3-benzodioxole, where a chlorine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Many related compounds containing the methylenedioxyphenyl group are bioactive , suggesting that 5-Chloro-1,3-benzodioxole may interact with similar targets.

Mode of Action

It is known that the compound can be converted into a safrole derivative via a one-pot process involving two consecutive irradiations . This suggests that this compound may undergo similar transformations in biological systems, potentially leading to interactions with its targets.

Biochemical Pathways

Given the compound’s potential to be converted into a safrole derivative , it may influence pathways related to the metabolism and action of safrole and its derivatives.

Pharmacokinetics

The compound’s molecular weight of 156566 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the compound’s potential to be converted into a safrole derivative , it may have similar effects to those of safrole and its derivatives.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s boiling point of 185-187°C suggests that it may be stable under physiological conditions.

Biochemical Analysis

Biochemical Properties

5-Chloro-1,3-benzodioxole plays a significant role in biochemical reactions, particularly in the synthesis of safrole derivatives. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual substrates .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been found to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes such as cytochrome P450, this compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. This inhibition can lead to changes in the metabolic pathways and the accumulation of certain metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. The degradation products of this compound can also have biological activity, which may contribute to the long-term effects observed in in vitro and in vivo studies. For instance, prolonged exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular processes. For example, high doses of this compound have been shown to cause toxicity in certain animal models, leading to adverse effects such as liver damage and oxidative stress. These toxic effects are likely due to the accumulation of the compound and its metabolites in the tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. The interaction of this compound with these enzymes can also affect the metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is determined by specific targeting signals and post-translational modifications, which direct the compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for 5-Chloro-1,3-benzodioxole often involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: : 5-Chloro-1,3-benzodioxole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.

  • Oxidation Reactions: : This compound can also undergo oxidation reactions, where the methylenedioxy group is oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzodioxoles.

    Oxidation Reactions: Products can include this compound-2-carboxylic acid or this compound-2-aldehyde.

Scientific Research Applications

Chemistry: : 5-Chloro-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is used to study the effects of chlorinated benzodioxoles on biological systems. It serves as a model compound for understanding the behavior of similar bioactive molecules.

Medicine: : this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .

Industry: : This compound is used in the production of pesticides and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position enhances its reactivity and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQPZHOXLYATLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222606
Record name 5-Chloro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-38-8
Record name 5-Chloro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-benzodioxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7228-38-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 5-Chloro-1,3-benzodioxole be further functionalized using the photocatalytic method described in the paper?

A1: Yes, the research demonstrates that this compound can be further alkylated at the 5-position using the same photocatalytic method. [] The paper describes a one-pot process where an initial irradiation at 366 nm allows for alkylation at the 2-position. Following this, a second irradiation at 310 nm facilitates alkylation at the 5-position, leading to the formation of a safrole derivative. [] This highlights the versatility of this method for the step-wise functionalization of this compound.

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